1H-Pyrrole-2-methanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

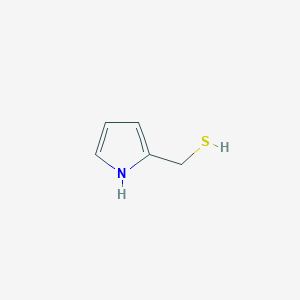

1H-Pyrrole-2-methanethiol is a heterocyclic organic compound containing a five-membered ring with one nitrogen atom and a thiol group attached to the second carbon. This compound is known for its distinctive odor and is often used in the synthesis of various organic molecules. It is a derivative of pyrrole, which is a fundamental structure in many natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-methanethiol can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde and hydrogen sulfide. The reaction typically occurs under acidic conditions, leading to the formation of the desired thiol derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrrole-2-methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are typically employed in substitution reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Pyrrolidine derivatives.

Substitution: Substituted pyrroles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1H-Pyrrole-2-methanethiol has been investigated for its potential therapeutic properties. Its derivatives have shown promise as:

- Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have highlighted the efficacy of these compounds in inhibiting the growth of resistant bacterial strains .

- Anticancer Activity : Some derivatives have been explored for their ability to induce apoptosis in cancer cells. A study demonstrated that certain pyrrole derivatives can inhibit tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .

Agrochemicals

The compound is also being studied for its applications in agriculture:

- Pesticides : Pyrrole derivatives have been identified as potential candidates for developing new insecticides and fungicides. Their ability to disrupt biological processes in pests makes them valuable in integrated pest management strategies .

- Plant Growth Regulators : Certain formulations based on this compound have shown to enhance plant growth and resistance to environmental stressors, thereby improving crop yields .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various complex organic molecules, including pharmaceuticals and fine chemicals. The thiol group allows for diverse functionalization reactions, making it a versatile building block .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial properties of several pyrrole derivatives, including this compound. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Control Antibiotic | 8 | 4 |

Case Study 2: Anticancer Potential

Research conducted on the anticancer properties of pyrrole derivatives showed that treatment with specific compounds resulted in a notable reduction of cell viability in breast cancer cell lines. The study reported IC50 values indicating effective concentration ranges for inducing cytotoxicity .

| Compound | IC50 (µM) |

|---|---|

| This compound derivative | 12 |

| Control Drug (Doxorubicin) | 0.5 |

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-2-methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activities and signaling pathways. The compound’s aromatic ring structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-Methylpyrrole-2-methanethiol

- 1-Ethylpyrrole-2-methanethiol

Comparison: 1H-Pyrrole-2-methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl and ethyl analogs, this compound exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Biologische Aktivität

1H-Pyrrole-2-methanethiol is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with a thiol (-SH) group at the 2-position. This unique structure contributes to its reactivity and biological activity, particularly in biochemical pathways involving redox reactions and interactions with cellular targets.

Target Interactions:

this compound has been shown to interact with various biological targets, including:

- Fibroblast Growth Factor Receptors (FGFRs): These interactions may influence cell proliferation and migration, crucial for processes like angiogenesis and tissue repair.

- Apoptosis Signal-Regulating Kinase 1 (ASK1): The compound acts as an inhibitor, which can promote apoptosis in cancer cells.

Biochemical Pathways:

The compound participates in several critical biochemical pathways, including:

- Cellular Proliferation: It regulates organ development and cellular growth.

- Metabolic Pathways: Involvement in metabolic processes suggests potential roles in energy metabolism and detoxification.

Antitumor and Anticancer Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cancer cell signaling pathways.

Antimicrobial Activity

The compound has also shown broad-spectrum antimicrobial properties. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell membranes or interfering with essential metabolic processes .

Analgesic Effects

Recent studies have explored the analgesic potential of pyrrole derivatives, including this compound. Research indicates that these compounds may exhibit pain-relieving effects comparable to established analgesics, suggesting their utility in pain management therapies .

Study on Antimycobacterial Activity

A study synthesized various pyrrole derivatives, including those based on this compound, to evaluate their antimycobacterial activity. Results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing efficacy comparable to standard treatments like Isoniazid .

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential therapeutic applications by elucidating how the compound interacts at the molecular level with target proteins involved in disease processes .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential. Research highlights include:

- Absorption and Distribution: The compound is absorbed well when administered in appropriate formulations, with distribution patterns indicating effective targeting of tissues involved in inflammation and tumor growth.

- Metabolism: It undergoes metabolic transformations that can enhance or diminish its biological activity, necessitating further investigation into optimal dosing regimens .

Eigenschaften

IUPAC Name |

1H-pyrrol-2-ylmethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUBHIHDNURCMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.